An In-Depth Technical Guide to 5-(Aminomethyl)pyrrolidin-3-ol (CAS 1423028-31-2)
An In-Depth Technical Guide to 5-(Aminomethyl)pyrrolidin-3-ol (CAS 1423028-31-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethyl)pyrrolidin-3-ol is a bifunctional heterocyclic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry. The presence of primary and secondary amine functionalities, along with a secondary alcohol, imparts a unique combination of properties, including stereochemical complexity and diverse potential for chemical modification. This guide provides a comprehensive overview of the known properties, potential synthetic strategies, and likely spectroscopic characteristics of 5-(Aminomethyl)pyrrolidin-3-ol. It also explores its potential applications in drug discovery and outlines essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in utilizing this versatile chemical scaffold.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a cornerstone in the design of a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure offers a three-dimensional geometry that can effectively mimic peptide turn structures and present substituents in well-defined spatial orientations. This makes the pyrrolidine scaffold an attractive building block for creating compounds that can interact with high specificity and affinity with biological targets such as enzymes, receptors, and ion channels.[3] The incorporation of functional groups, as seen in 5-(Aminomethyl)pyrrolidin-3-ol, further enhances its utility as a versatile intermediate in the synthesis of novel therapeutic agents.[4]
Physicochemical Properties
While extensive experimental data for 5-(Aminomethyl)pyrrolidin-3-ol is not widely published, its fundamental properties can be summarized from available supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1423028-31-2 | AA Blocks |
| Molecular Formula | C₅H₁₂N₂O | AA Blocks |
| Molecular Weight | 116.16 g/mol | AA Blocks |
| SMILES | NCC1CC(O)CN1 | AA Blocks |
| XLogP3 | -1.6 | AA Blocks (Computed) |
| Hydrogen Bond Donor Count | 3 | AA Blocks (Computed) |
| Hydrogen Bond Acceptor Count | 3 | AA Blocks (Computed) |
| Rotatable Bond Count | 1 | AA Blocks (Computed) |
The low calculated XLogP3 value suggests that 5-(Aminomethyl)pyrrolidin-3-ol is a highly polar molecule with a preference for aqueous environments. The presence of three hydrogen bond donors (the primary amine, secondary amine, and hydroxyl group) and three hydrogen bond acceptors (the two nitrogen atoms and the oxygen atom) indicates a high potential for forming hydrogen bonds, which will significantly influence its solubility and interactions with biological macromolecules.
Stereochemistry
The structure of 5-(Aminomethyl)pyrrolidin-3-ol possesses two stereocenters at the C3 and C5 positions of the pyrrolidine ring. This gives rise to the possibility of four stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The relative stereochemistry (cis or trans) of the aminomethyl and hydroxyl groups will significantly impact the molecule's overall shape and its ability to interact with chiral biological targets. The synthesis of specific stereoisomers is crucial for targeted drug design and often requires stereoselective synthetic methods.[5]
Figure 2: A generalized retrosynthetic pathway for 5-(Aminomethyl)pyrrolidin-3-ol.
Potential Synthetic Protocol
The following is a conceptual, multi-step synthesis that illustrates a potential pathway. Note: This is a theoretical protocol and has not been experimentally validated for this specific compound.
Step 1: Protection of a Chiral Precursor The synthesis could commence with a commercially available, enantiomerically pure starting material like (2S, 4R)-4-hydroxyproline. Both the carboxylic acid and the secondary amine would require protection to prevent unwanted side reactions in subsequent steps. The amine is commonly protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to an ester.
Step 2: Reduction of the Ester The protected ester can be selectively reduced to the corresponding primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄).
Step 3: Conversion of the Hydroxyl Group to an Amine The newly formed primary alcohol can be converted to a primary amine. This can be achieved through a two-step process: activation of the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with an azide (e.g., sodium azide), and subsequent reduction of the azide to the primary amine.
Step 4: Deprotection Finally, removal of the protecting groups (e.g., acid-catalyzed removal of the Boc group) would yield the target 5-(Aminomethyl)pyrrolidin-3-ol.
Figure 3: A conceptual workflow for the synthesis of 5-(Aminomethyl)pyrrolidin-3-ol.
Spectroscopic Characterization (Predicted)
Without experimental data, spectroscopic properties must be predicted based on the molecule's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals.
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Pyrrolidine Ring Protons: A series of multiplets would be expected in the region of approximately 1.5-3.5 ppm.
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CH-OH Proton: A multiplet around 3.8-4.2 ppm.
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CH-CH₂NH₂ Proton: A multiplet in the region of 2.8-3.2 ppm.
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CH₂-NH₂ Protons: A multiplet around 2.5-3.0 ppm.
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NH and OH Protons: These would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would likely show five distinct signals for the five carbon atoms of the molecule.
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C-OH: Approximately 65-75 ppm.
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C-CH₂NH₂: Approximately 50-60 ppm.
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Pyrrolidine Ring Carbons: In the range of 25-55 ppm.
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CH₂-NH₂: Approximately 40-50 ppm.
Mass Spectrometry
In mass spectrometry, the molecule would be expected to show a molecular ion peak [M+H]⁺ at m/z 117.1. Common fragmentation patterns for amino alcohols and pyrrolidines would likely be observed. [6]Alpha-cleavage adjacent to the nitrogen atoms is a probable fragmentation pathway. [7]Loss of water from the molecular ion is also a possibility.
Reactivity and Stability
5-(Aminomethyl)pyrrolidin-3-ol contains three reactive functional groups: a primary amine, a secondary amine, and a secondary alcohol.
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Amine Reactivity: Both the primary and secondary amines are nucleophilic and basic. They will react with a variety of electrophiles, including acyl chlorides, anhydrides, and aldehydes (to form imines or undergo reductive amination).
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Alcohol Reactivity: The secondary alcohol can be oxidized to a ketone or undergo esterification or etherification reactions.
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Stability: As an amino alcohol, this compound is likely to be stable under standard laboratory conditions. [8]However, prolonged exposure to air could lead to oxidation and the absorption of carbon dioxide. It is recommended to store the compound under an inert atmosphere and in a cool, dry place. [9]
Applications in Drug Discovery
The structural features of 5-(Aminomethyl)pyrrolidin-3-ol make it an attractive scaffold for the synthesis of a variety of potential therapeutic agents.
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Scaffold for Combinatorial Libraries: The multiple functional groups allow for the straightforward synthesis of diverse libraries of compounds for high-throughput screening.
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Mimic of Biological Molecules: The pyrrolidine ring can act as a constrained mimic of amino acids or peptide fragments, enabling the design of peptidomimetics with improved pharmacokinetic properties.
-
Introduction of Key Pharmacophoric Features: The amine and hydroxyl groups can serve as key hydrogen bonding donors and acceptors for interaction with biological targets.
Derivatives of functionalized pyrrolidines have shown a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, and antibacterial agents.
Safety and Handling
While a specific material safety data sheet (MSDS) for 5-(Aminomethyl)pyrrolidin-3-ol is not widely available, general precautions for handling aminopyrrolidine derivatives should be followed. [10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [11]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes. [12]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. [9]* First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.
Conclusion
5-(Aminomethyl)pyrrolidin-3-ol is a valuable building block for medicinal chemistry and drug discovery. Its stereochemical complexity and multiple points for functionalization offer a rich platform for the design of novel bioactive compounds. While specific experimental data for this compound is limited, a strong understanding of the chemistry of pyrrolidines and amino alcohols allows for the prediction of its properties and the development of rational synthetic strategies. As the demand for novel chemical scaffolds in drug development continues to grow, compounds like 5-(Aminomethyl)pyrrolidin-3-ol are poised to play an increasingly important role.
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